rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis
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Overview
Description
rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis: is a chiral amine compound that exists as a racemic mixture of its enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetonitrile with cyclopentanone in the presence of a reducing agent to form the desired cyclopentylamine structure. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
- rac-(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride, cis
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride, cis
- rac-(1R,2R)-2-Cyclopropylcyclobutan-1-amine hydrochloride, cis
Comparison: rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis is unique due to its specific cyclopentane ring structure, which imparts distinct steric and electronic properties compared to its analogs.
Properties
CAS No. |
39546-06-0 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
94 |
Origin of Product |
United States |
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